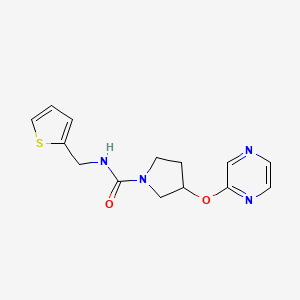

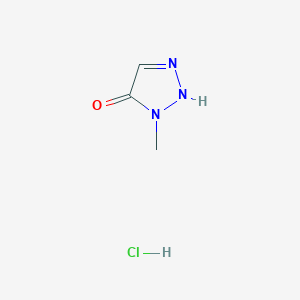

![molecular formula C20H17N5O4 B2712795 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034519-52-1](/img/structure/B2712795.png)

6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one” is a pyrido[2,3-d]pyrimidin-4-one derivative . Pyrido[2,3-d]pyrimidin-4-ones have been studied as potential inhibitors of tyrosine kinases .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time . Another method involves directed lithiation of 2-substituted 5-aminopyridine derivatives with BuLi–TMEDA in diethyl ether at –10 °C . The 4-lithio derivatives were quenched with CO2 to give the analogous C-4 carboxylic acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the lithiation of 2-substituted 5-aminopyridine derivatives, followed by quenching with CO2 . The protecting groups are then hydrolyzed with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids . These acids are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .科学的研究の応用

Antitumor Activity

This compound has shown promise in antitumor research. Specifically, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (a derivative of the compound) demonstrated potent antitumor activity . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antibacterial Properties

A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine , exhibited broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL. It also displayed reasonable antifungal activity (MIC = 31.25 μg/mL) . Researchers are exploring its potential as an antimicrobial agent.

Synthesis Methods

The synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones involves directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines. These intermediates are then converted to the desired compound by reaction with formamide or formamidine acetate. Boc-protected aminopyridines yield the best results, especially when directly reacting with di-tert-butyl dicarbonate .

特性

IUPAC Name |

6-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c26-18(12-3-4-15-16(10-12)29-20(28)23-15)24-8-5-13(6-9-24)25-11-22-17-14(19(25)27)2-1-7-21-17/h1-4,7,10-11,13H,5-6,8-9H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJXJQYCWCTPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

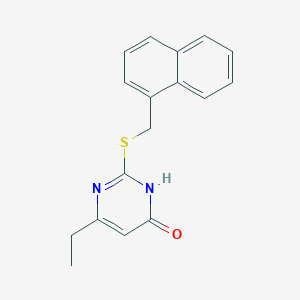

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)

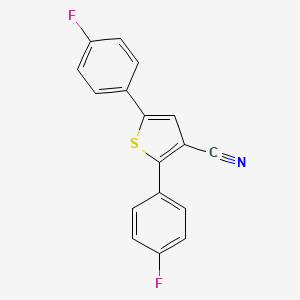

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)

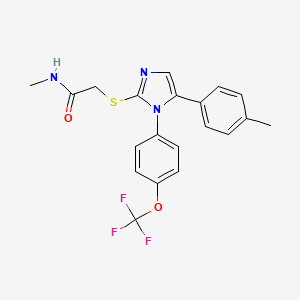

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)